molecular formula C23H23N3O4 B2567688 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1251574-80-7

2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide

カタログ番号: B2567688
CAS番号: 1251574-80-7
分子量: 405.454
InChIキー: LDNPVEXUDQENHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the furo[3,4-d]pyrimidine class, characterized by a fused furan and pyrimidine ring system. The structure features a p-tolyl group (4-methylphenyl) at position 4 of the furopyrimidine core and an N-(4-ethylphenyl)acetamide side chain. Such compounds are frequently explored for their pharmacological properties, including kinase inhibition and antioxidant activity .

特性

IUPAC Name

N-(4-ethylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-3-15-6-10-17(11-7-15)24-19(27)12-26-18-13-30-22(28)20(18)21(25-23(26)29)16-8-4-14(2)5-9-16/h4-11,21H,3,12-13H2,1-2H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNPVEXUDQENHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC=C(C=C4)C)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(2,5-Dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethylphenyl)acetamide (CAS Number: 1251552-18-7) is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile that merits detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is C23H23N3O5C_{23}H_{23}N_{3}O_{5}, with a molecular weight of 421.4 g/mol. It features a pyrimidine backbone fused with a furo[3,4-d] structure, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC23H23N3O5
Molecular Weight421.4 g/mol
CAS Number1251552-18-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-9, which plays a critical role in extracellular matrix remodeling and is implicated in cancer metastasis and inflammation .

Target Interaction

  • Matrix Metalloproteinase-9 (MMP-9) : This enzyme is involved in the degradation of extracellular matrix components and is linked to various pathological processes including tumor progression and angiogenesis . The compound's inhibitory action on MMP-9 could potentially hinder cancer cell invasion and migration.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit MMP activity. For example:

  • Cell Line : Human breast cancer cell lines were treated with varying concentrations of the compound.
  • Results : A dose-dependent inhibition of MMP-9 activity was observed, suggesting potential anti-metastatic properties.

In Vivo Studies

Animal models have been employed to evaluate the compound's efficacy in reducing tumor growth:

  • Model : Murine xenograft models of breast cancer.
  • Findings : Administration of the compound resulted in a significant reduction in tumor size compared to control groups, correlating with decreased MMP-9 levels in serum .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Breast Cancer Metastasis :
    • A study involving mice injected with breast cancer cells showed that treatment with the compound significantly reduced metastasis to the lungs, highlighting its potential as an anti-metastatic agent .
  • Inflammatory Diseases :
    • Research indicated that the compound could alleviate symptoms in models of rheumatoid arthritis by inhibiting MMP activity and reducing joint inflammation .

Safety and Toxicity

Toxicological evaluations have shown that the compound has a favorable safety profile:

  • Acute Toxicity : LD50 values indicate low toxicity levels in animal studies.
  • Chronic Exposure : Long-term studies are ongoing to assess any potential carcinogenic effects or organ-specific toxicity .

類似化合物との比較

Comparison with Structural Analogs

Core Structure Modifications

  • 2-(2,5-Dioxo-4-Phenyl-3,4,5,7-Tetrahydrofuro[3,4-d]Pyrimidin-1(2H)-yl)-N-Isopropylacetamide ():

    • Key Difference : The phenyl group at position 4 (vs. p-tolyl in the target compound) and isopropyl substituent on the acetamide (vs. 4-ethylphenyl).
    • Impact : The absence of a methyl group on the phenyl ring reduces lipophilicity, while the isopropyl group may sterically hinder binding interactions compared to the linear ethyl chain in the target compound.
  • 2-(4-(3-Chlorophenyl)-2,5-Dioxo-3,4-Dihydrofuro[3,4-d]Pyrimidin-1(2H,5H,7H)-yl)-N-(4-Methoxyphenyl)Acetamide (): Key Difference: A 3-chlorophenyl group at position 4 and a 4-methoxyphenyl acetamide. The methoxy group improves solubility but may reduce membrane permeability compared to the ethyl group .

Acetamide Side Chain Variations

  • 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(4-Phenoxy-Phenyl)Acetamide (): Key Difference: A pyrimidin-2-ylthio group replaces the furopyrimidine core, with a 4-phenoxy-phenyl acetamide.
  • 2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide ():

    • Key Difference : 2,3-Dichlorophenyl acetamide substituent.
    • Impact : The dual Cl groups create a highly electron-deficient aryl ring, which may enhance binding to electron-rich targets but could increase toxicity risks .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Analog Analog
Molecular Weight ~423 g/mol (estimated) ~386 g/mol ~426 g/mol
Key Functional Groups p-Tolyl, 4-Ethylphenyl Phenyl, Isopropyl 3-Chlorophenyl, 4-Methoxyphenyl
Solubility Moderate (ethyl enhances) Low (isopropyl reduces) High (methoxy enhances)
^1H-NMR Shifts (δ) Aromatic H: ~7.2–7.4 ppm Aromatic H: ~7.3–7.5 ppm Aromatic H: ~7.5–7.7 ppm (Cl effect)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。